N-(2-chlorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Overview
Description
N-(2-chlorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.0880191 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
ZINC02201737, also known as N-(2-chlorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide, is a compound that primarily targets zinc transporters . These transporters, belonging to the SLC30 (ZnT) and SLC39 (ZIP) families, are responsible for the excretion and intake of zinc, respectively .
Mode of Action
The compound interacts with its targets, the zinc transporters, to modulate the homeostasis of zinc within the cell . This interaction can influence the absorption, intracellular trafficking, utilization, storage, and expulsion of zinc
Biochemical Pathways
Zinc plays a crucial role in numerous biological functions and pathways. It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Zinc is involved in cell cycle progression, immune functions, meiosis, and many other physiological processes . The modulation of zinc homeostasis by ZINC02201737 could potentially affect these pathways.
Pharmacokinetics
It is known that the bioavailability of zinc can be influenced by the form in which it is ingested
Result of Action
The molecular and cellular effects of ZINC02201737’s action are largely dependent on its modulation of zinc homeostasis. Disruption of cellular homeostasis often coincides with disease progression . Zinc’s involvement in promoting malignancy and invasion in cancer cells has been suggested, despite its low tissue concentration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ZINC02201737. For instance, soil properties can influence the speciation and bioavailability of zinc . Moreover, zinc’s effects may depend on several internal and external factors, including cell context
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-13-6-4-5-12(11-13)18-21-17(25-22-18)10-9-16(23)20-15-8-3-2-7-14(15)19/h2-8,11H,9-10H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCPDFOMGUHAQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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